molecular formula C14H16N2O2S B3084567 3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid CAS No. 1142213-23-7

3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid

Cat. No. B3084567
CAS RN: 1142213-23-7
M. Wt: 276.36 g/mol
InChI Key: ZZSJCGCGSQDYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid, or 3-MDB, is a small molecule that has been studied for its potential applications in biochemistry and physiology. It is a derivative of benzoic acid, which is a common organic compound, and has a mercapto group attached to the pyrimidine ring. 3-MDB is of particular interest due to its unique structure and its ability to bind to a variety of proteins.

Scientific Research Applications

Pharmacological Activities and Molecular Mechanisms

Chemical compounds with complex structures often exhibit a range of pharmacological activities due to their interactions with biological systems. For instance, gallic acid, a phenolic compound, demonstrates significant anti-inflammatory properties by modulating key signaling pathways, such as MAPK and NF-κB, and reducing the release of pro-inflammatory cytokines and cell infiltration. These activities suggest potential applications in treating inflammation-related diseases, highlighting the importance of chemical synthesis and optimization to enhance bioavailability and therapeutic efficacy (Bai et al., 2020).

Electrochemical Surface Finishing and Energy Storage

The role of electrochemical technologies in surface finishing and energy storage, using room-temperature ionic liquids (RTILs) and novel mixtures, underlines the importance of chemical compounds in advancing these fields. This area of research is pivotal for developing new materials and technologies for electroplating and energy storage, showcasing the utility of chemical research in practical applications (Tsuda et al., 2017).

Synthetic Approaches to Benzazoles

Compounds like 2-mercaptobenzazoles have garnered interest due to their diverse biological and pharmacological properties. Efficient synthesis strategies for such compounds are crucial for exploring their potential applications in medicine and pharmacology. The review by Vessally et al. (2018) emphasizes the mechanistic aspects of reactions and the significance of these compounds in drug development, reflecting the broader relevance of complex chemical compounds in scientific research (Vessally et al., 2018).

properties

IUPAC Name

3-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-4-5-10(12(17)18)8-11(9)16-7-6-14(2,3)15-13(16)19/h4-8H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSJCGCGSQDYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136252
Record name Benzoic acid, 3-(3,4-dihydro-4,4-dimethyl-2-thioxo-1(2H)-pyrimidinyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142213-23-7
Record name Benzoic acid, 3-(3,4-dihydro-4,4-dimethyl-2-thioxo-1(2H)-pyrimidinyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142213-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(3,4-dihydro-4,4-dimethyl-2-thioxo-1(2H)-pyrimidinyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid
Reactant of Route 5
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.